molecular formula C6H9ClN2O2 B2975731 1,4-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1955554-38-7

1,4-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B2975731
CAS No.: 1955554-38-7
M. Wt: 176.6
InChI Key: FXRNNGZVKUOSOB-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the cyclization of hydrazine with a 1,3-diketone, followed by subsequent functionalization. The reaction typically occurs under acidic conditions, with hydrochloric acid being used to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.

Scientific Research Applications

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but different substitution pattern.

    1-Methyl-1H-pyrazole-3-carboxylic acid: Lacks one methyl group compared to 1,4-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride.

    1,4-Dimethyl-1H-pyrazole-5-carboxylic acid: Different position of the carboxylic acid group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

IUPAC Name

1,4-dimethylpyrazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-3-8(2)7-5(4)6(9)10;/h3H,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRNNGZVKUOSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955554-38-7
Record name 1,4-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride
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